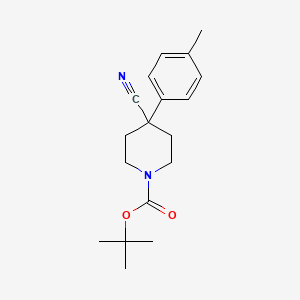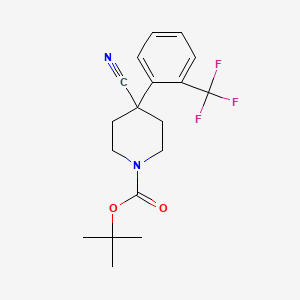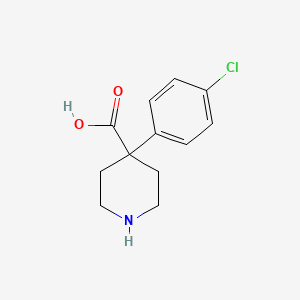![molecular formula C12H14F3NO2 B1502851 4-[4-(Trifluormethoxy)phenyl]-4-piperidinol CAS No. 871112-40-2](/img/structure/B1502851.png)
4-[4-(Trifluormethoxy)phenyl]-4-piperidinol
Übersicht
Beschreibung
4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol is a chemical compound characterized by a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidinol moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It can serve as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as increased resistance to degradation.
Wirkmechanismus
Target of Action
The primary target of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol interacts with sEH, acting as an inhibitor . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to their corresponding diols . This inhibition can lead to an accumulation of epoxides, which have anti-inflammatory and anti-hypertensive effects .
Biochemical Pathways
The inhibition of sEH affects the metabolism of arachidonic acid, a fatty acid involved in signaling pathways related to inflammation and blood pressure . By preventing the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs), 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol allows EETs to accumulate . EETs have vasodilatory and anti-inflammatory effects, thus the inhibition of sEH can lead to a decrease in blood pressure and inflammation .
Pharmacokinetics
The compound’s lipophilic nature suggests that it may have good absorption and distribution profiles
Action Environment
The action of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and thus its ability to interact with sEH . Additionally, the presence of other substances, such as inhibitors or inducers of sEH, could also impact the compound’s efficacy . The compound’s stability could be affected by factors such as temperature and light exposure.
Biochemische Analyse
Biochemical Properties
4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in cellular metabolism . The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting its activity and affecting metabolic pathways.
Cellular Effects
The effects of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, it can alter cell signaling pathways, impacting processes such as cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, its interaction with lactate dehydrogenase results in enzyme inhibition, which in turn affects the conversion of lactate to pyruvate . This inhibition can lead to alterations in cellular energy metabolism and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, its interaction with lactate dehydrogenase affects the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . These interactions can have downstream effects on other metabolic pathways, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, affecting its overall function and efficacy in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl derivative. One common approach is the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable amine under reductive conditions to form the piperidinol core.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)benzyl bromide
1-Fluoro-4-(trifluoromethoxy)benzene
Benzaldehyde, 4-(trifluoromethoxy)-
Uniqueness: 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol stands out due to its piperidinol core, which is not commonly found in similar trifluoromethoxy compounds. This structural feature can impart unique chemical and biological properties, making it valuable in various applications.
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLHZSOJRVCATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678273 | |
| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871112-40-2 | |
| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1502775.png)


![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)







